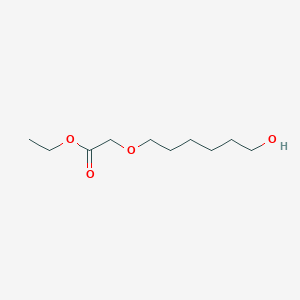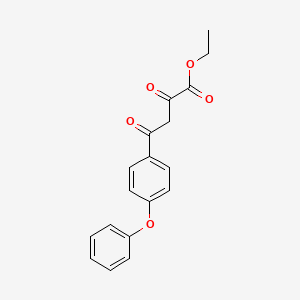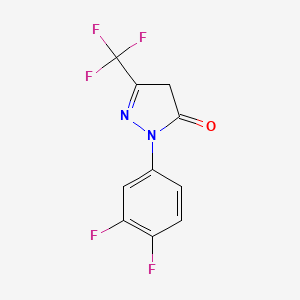![molecular formula C6H11F2NO B13905890 [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13905890.png)
[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol is a chemical compound with the molecular formula C6H11F2NO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of the difluoroethyl group and the hydroxyl group attached to the azetidine ring makes this compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol typically involves the reaction of azetidine derivatives with difluoroethylating agents. . This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can react with the difluoroethyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various difluoroethylated derivatives.
Aplicaciones Científicas De Investigación
[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol involves its interaction with various molecular targets. The difluoroethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for specific biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol
- [(2S)-1-(2,2,2-Trifluoroethyl)azetidin-2-YL]methanol
- [(2S)-1-(2,2-Difluoroethyl)azetidin-3-YL]methanol
Uniqueness
This compound is unique due to the presence of the difluoroethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and other applications .
Propiedades
Fórmula molecular |
C6H11F2NO |
|---|---|
Peso molecular |
151.15 g/mol |
Nombre IUPAC |
[(2S)-1-(2,2-difluoroethyl)azetidin-2-yl]methanol |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)3-9-2-1-5(9)4-10/h5-6,10H,1-4H2/t5-/m0/s1 |
Clave InChI |
JBIDODZVMVOUMA-YFKPBYRVSA-N |
SMILES isomérico |
C1CN([C@@H]1CO)CC(F)F |
SMILES canónico |
C1CN(C1CO)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Sodium thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B13905822.png)



![7-chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13905849.png)





![[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13905889.png)
